molecular formula C10H10F3NOS B2879781 2-(Thiolan-3-yloxy)-3-(trifluoromethyl)pyridine CAS No. 2176124-38-0

2-(Thiolan-3-yloxy)-3-(trifluoromethyl)pyridine

Cat. No.: B2879781
CAS No.: 2176124-38-0
M. Wt: 249.25
InChI Key: LOVOHTCXVPPQFF-UHFFFAOYSA-N
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Description

2-(Thiolan-3-yloxy)-3-(trifluoromethyl)pyridine is a pyridine derivative featuring a thiolan (tetrahydrothiophene) ring linked via an ether oxygen at the pyridine’s 2-position and a trifluoromethyl (-CF₃) group at the 3-position. The -CF₃ group, a strong electron-withdrawing substituent, enhances metabolic stability and lipophilicity, making this compound of interest in agrochemical or pharmaceutical research .

Properties

IUPAC Name

2-(thiolan-3-yloxy)-3-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NOS/c11-10(12,13)8-2-1-4-14-9(8)15-7-3-5-16-6-7/h1-2,4,7H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVOHTCXVPPQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiolan-3-yloxy)-3-(trifluoromethyl)pyridine typically involves the reaction of 3-(trifluoromethyl)pyridine with a thiolan-3-yloxy precursor under specific conditions. The reaction may require the use of a base to deprotonate the thiolan-3-yloxy group, facilitating its nucleophilic attack on the pyridine ring. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Thiolan-3-yloxy)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide for oxidation), reducing agents (e.g., lithium aluminum hydride for reduction), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the thiolan-3-yloxy group can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

2-(Thiolan-3-yloxy)-3-(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Thiolan-3-yloxy)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The thiolan-3-yloxy group and trifluoromethyl group contribute to the compound’s reactivity and ability to interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The compound’s key structural elements are compared to similar pyridine derivatives (Table 1):

Compound Name Substituents at Pyridine Ring Key Functional Groups Molecular Weight (g/mol) Source
2-(Thiolan-3-yloxy)-3-(trifluoromethyl)pyridine -O-thiolan-3-yl at C2; -CF₃ at C3 Thiolan ether, -CF₃ ~265 (estimated) -
N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide Thiazolyl at C6; sulfonylcarboxamide at C2 Thiazole, sulfonyl, carboxamide ~430 (estimated) Patent
2-[6-[2-(3-pyridinyl)-5-thiazolyl]-2-pyridinyl]-pyrimidine Thiazolyl-pyridine at C6; pyrimidine at C2 Thiazole, pyrimidine ~330 (estimated) Patent
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Methoxy at C2; pyrrolidinyl at C6; ketone at C3 Methoxy, pyrrolidine, ketone 260.32 Catalog

Key Observations :

  • Sulfur-containing rings : The thiolan ether in the target compound contrasts with thiazole rings in analogs (e.g., N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide). Thiazole’s aromaticity enables π-π stacking, whereas thiolan’s saturated structure may enhance flexibility and reduce metabolic oxidation .
  • Electron-withdrawing groups : The -CF₃ group in the target compound is absent in catalog derivatives (e.g., pyrrolidinyl-substituted pyridines), but prevalent in patented agrochemicals (e.g., compounds with -CF₃ and pentafluoroethyl groups) .

Physicochemical Properties

  • Lipophilicity: The -CF₃ group increases logP compared to methoxy or pyrrolidinyl analogs (e.g., 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone has logP ~1.5 vs. ~2.8 for the target compound) .
  • Solubility : Carboxamide-containing analogs (e.g., N-methylsulfonyl derivatives) exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas the target compound’s ether and -CF₃ groups may reduce solubility .

Research Findings and Gaps

  • Patented Analogs: Compounds like isocycloseram and acynonapyr () share -CF₃ and heterocyclic motifs but incorporate carboxamides or triazoles, highlighting divergent design strategies for bioactivity optimization .
  • Stability : The thiolan ether’s saturated structure may confer higher oxidative stability compared to thiazole-containing analogs, which are prone to metabolic degradation.

Biological Activity

2-(Thiolan-3-yloxy)-3-(trifluoromethyl)pyridine is a compound of significant interest in medicinal and agricultural chemistry due to its unique structural features, which include a trifluoromethyl group and a thiolan moiety. These components enhance its lipophilicity and metabolic stability, making it a promising candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interaction with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described as follows:

  • Chemical Formula : C₉H₈F₃NOS
  • Molecular Weight : 239.23 g/mol
  • Structural Features :
    • Pyridine ring with a trifluoromethyl group at position 3.
    • Thiolan-3-yloxy group contributing to unique reactivity and binding properties.

Binding Affinity

Research indicates that this compound exhibits significant binding affinity to various biological targets, including enzymes and receptors. Molecular docking studies suggest that the trifluoromethyl group enhances the compound's interaction with lipophilic pockets in proteins, leading to increased efficacy in inhibiting target enzymes.

Enzyme Inhibition

The compound has been shown to inhibit several key enzymes involved in metabolic pathways. For instance, it may affect glycolysis and gluconeogenesis pathways, similar to other pyridine derivatives that have been studied for their anticancer properties .

Anticancer Properties

Studies have demonstrated that derivatives of pyridine compounds, including those with trifluoromethyl substitutions, possess significant anticancer activity. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways.

Antimicrobial Activity

The presence of the thiolane moiety in the structure may contribute to antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against bacteria and fungi, suggesting potential applications in treating infections .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of a related compound on MDA-MB-231 breast cancer cells, showing significant reductions in cell viability at micromolar concentrations .
  • Molecular Docking Studies : Computational studies have indicated strong interactions between this compound and target proteins involved in cancer progression, highlighting its potential as a lead compound for drug development.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-(Trifluoromethyl)pyridineSimple trifluoromethyl substitutionModerate insecticidal properties
N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamideContains a methoxy groupEnhanced solubility and anticancer activity
2,3-Dichloro-5-(trifluoromethyl)pyridineContains chlorine substituentsHigher reactivity and potential antimicrobial activity

The unique combination of the thiolane moiety and trifluoromethyl group in this compound enhances its biological activity compared to simpler derivatives.

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